molecular formula C28H23ClN2O3 B12765083 1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride CAS No. 108357-22-8

1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride

Cat. No.: B12765083
CAS No.: 108357-22-8
M. Wt: 470.9 g/mol
InChI Key: SVCCIGJKKXLXOZ-UHFFFAOYSA-M
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Description

1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is a complex organic compound with a unique structure that includes a pyridinium core, a phenyl group, and a cyanobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride typically involves multiple steps. One common method includes the reaction of 4-phenylpyridine with 3-(p-cyanobenzoyl)phenol in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzoyl chloride: Shares the cyanobenzoyl moiety but lacks the pyridinium and phenyl groups.

    Phenylacetylene: Contains a phenyl group but differs in its alkyne functionality.

Uniqueness

1-(3-(p-(p-Cyanobenzoyl)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

108357-22-8

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

4-[4-[2-hydroxy-3-(4-phenylpyridin-1-ium-1-yl)propoxy]benzoyl]benzonitrile;chloride

InChI

InChI=1S/C28H23N2O3.ClH/c29-18-21-6-8-24(9-7-21)28(32)25-10-12-27(13-11-25)33-20-26(31)19-30-16-14-23(15-17-30)22-4-2-1-3-5-22;/h1-17,26,31H,19-20H2;1H/q+1;/p-1

InChI Key

SVCCIGJKKXLXOZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#N)O.[Cl-]

Origin of Product

United States

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